Methyl N-(3-chlorophenyl)carbamate

Herbicide Discovery Structure-Activity Relationship Phenylcarbamate

Researchers requiring methyl N-(3-chlorophenyl)carbamate for SAR studies or CIPC synthesis face challenges sourcing the exact substitution pattern for reproducible results. This compound addresses these needs: - Key CIPC intermediate for process optimization, catalyst development, and impurity profiling. - Essential SAR probe: ~70-fold lower potency vs. CIPC enables use as negative control to confirm target-specific effects. - Unique 3-chloro substitution prevents invalid generic substitution with analogs like chlorpropham or Swep. High-purity solid available for global shipping.

Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
CAS No. 2150-88-1
Cat. No. B1361370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl N-(3-chlorophenyl)carbamate
CAS2150-88-1
Molecular FormulaC8H8ClNO2
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=CC(=CC=C1)Cl
InChIInChI=1S/C8H8ClNO2/c1-12-8(11)10-7-4-2-3-6(9)5-7/h2-5H,1H3,(H,10,11)
InChIKeySEPMCAVKHUPSMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl N-(3-chlorophenyl)carbamate Overview


Methyl N-(3-chlorophenyl)carbamate (CAS 2150-88-1) is a carbamate ester belonging to the phenylcarbamate class of compounds [1]. It is structurally characterized by a methyl ester group linked to a 3-chlorophenyl carbamic acid moiety [1]. This compound is primarily recognized for its role as a key synthetic intermediate in the manufacture of the commercial herbicide and plant growth regulator chlorpropham (CIPC) [2]. It also exhibits herbicidal activity in its own right and serves as a valuable scaffold for investigating structure-activity relationships (SAR) within N-phenylcarbamate herbicides [3].

Intermediate

Key precursor in patented chlorpropham (CIPC) synthesis route.

SAR scaffold

Core building block for exploring ester and ring substitution effects in phenylcarbamate herbicides.

Control tool

Reported low phytotoxicity supports negative control role in herbicide mode-of-action studies.

Methyl N-(3-chlorophenyl)carbamate Specificity


Generic substitution among N-phenylcarbamates is not scientifically valid due to profound differences in biological activity and target organism selectivity that are highly sensitive to minor structural variations. A landmark structure-activity relationship (SAR) study demonstrated that simply exchanging the ester group (methyl vs. isopropyl) or modifying the phenyl ring chlorination pattern (3-chloro vs. 3,4-dichloro) results in dramatic, quantifiable shifts in both potency and phytotoxicity profiles [1]. Consequently, compounds like CIPC (chlorpropham) and Swep (MCC), while sharing a carbamate core, cannot be used interchangeably for research or industrial applications [2]. The specific activity of methyl N-(3-chlorophenyl)carbamate is a product of its unique substitution pattern, making it an essential tool for targeted research and a critical intermediate for specific synthetic pathways.

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Ester group substitution

Methyl vs. isopropyl ester can dramatically alter inhibitory potency — direct interchange with CIPC invalid.

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Ring chlorination pattern

3-Cl vs. 3,4-Cl substitution shifts phytotoxicity profile — MCC/Swep cannot serve as generic replacements.

Methyl N-(3-chlorophenyl)carbamate Evidence


Root Inhibition: CIPC vs. MCC

A direct comparative study measured the inhibitory activity of two related phenylcarbamates, CIPC (isopropyl N-(3-chlorophenyl)carbamate) and MCC (methyl N-(3-chlorophenyl)carbamate), on seminal root elongation in rice and barnyardgrass seeds. CIPC was found to be 70 times more potent than MCC in this assay [1]. This quantitative difference underscores the critical impact of the ester group (isopropyl vs. methyl) on herbicidal activity.

Root Elongation Inhibition
Head-to-head
CIPC 70× more potent than MCC in seminal root assay
Ester-dependent potency context
Rice & barnyardgrass seed assay
Herbicide Discovery Structure-Activity Relationship Phenylcarbamate

Phytotoxicity Profile Comparison

An SAR study comparing several phenylcarbamate analogs revealed that while CIPC and MCC (methyl N-(3,4-dichlorophenyl)carbamate) showed excellent herbicidal properties, their respective 'ring-swapped' analogs—isopropyl N-(3,4-dichlorophenyl)carbamate and methyl N-(3-chlorophenyl)carbamate—demonstrated 'very low phytotoxicity in both the soil and foliage application' [1]. This finding establishes that the specific combination of ester and chlorination pattern in methyl N-(3-chlorophenyl)carbamate results in a uniquely low-phytotoxicity profile, distinguishing it from more potent herbicides like CIPC and MCC.

Phytotoxicity Profile
Head-to-head
MCC: very low phytotoxicity; CIPC/MCC-dichloro: high herbicidal activity
Distinct phytotoxicity-endpoint context
Soil & foliage application assays
Selective Herbicide Crop Safety Phytotoxicity

Differential Callus Bud Inhibition

In a study on the effects of N-phenylcarbamate herbicides on plant callus tissue, CIPC (isopropyl N-(3-chlorophenyl)carbamate) completely inhibited bud formation from carrot callus at a concentration of 5.5×10⁻⁶ M. In contrast, MCC (methyl N-(3-chlorophenyl)carbamate) exhibited only weak inhibition even at a nearly tenfold higher concentration of 5×10⁻⁵ M [1]. The study concluded that this disparity suggests 'qualitative differences between mode of action of CIPC and that of MCC' [1].

Callus Bud Formation
Head-to-head
MCC weak inhibition at 5×10⁻⁵ M vs. CIPC complete inhibition at 5.5×10⁻⁶ M
Qualitative mode-of-action divergence
Carrot callus tissue culture
Plant Growth Regulation Mode of Action Tissue Culture

CIPC Synthesis Intermediate

A 2024 Russian patent (RU 2819162 C1) details an industrial method for producing the widely used herbicide CIPC (chlorpropham). The process explicitly involves a two-step reaction: first, the synthesis of O-methyl-N-(3-chlorophenyl)carbamate (methyl N-(3-chlorophenyl)carbamate) from m-chloroaniline and dimethyl carbonate; second, the re-esterification of this intermediate with isopropanol to yield the final product, CIPC [1]. This establishes methyl N-(3-chlorophenyl)carbamate as a crucial, documented precursor in a commercially relevant manufacturing process.

Synthesis Role
Method context
Key intermediate in patented CIPC two-step synthesis
Industrial synthesis pathway context
From m-chloroaniline & dimethyl carbonate
Organic Synthesis Process Chemistry Agrochemical Intermediate

Methyl N-(3-chlorophenyl)carbamate Applications


Negative Control for Herbicide MoA Studies

The established low phytotoxicity and 70-fold lower potency relative to CIPC [1] make methyl N-(3-chlorophenyl)carbamate an ideal negative control or a tool for probing the selectivity determinants of phenylcarbamate herbicides. Researchers can use it to confirm that observed effects are due to the specific target engagement of more potent analogs rather than non-specific carbamate toxicity.

Probe for Plant Cell Differentiation

The qualitative difference in its effect on carrot callus bud formation compared to CIPC [2] positions methyl N-(3-chlorophenyl)carbamate as a specialized chemical probe. It is suitable for dissecting the divergent mechanisms of action within the phenylcarbamate class, particularly in studies focusing on the regulation of plant tissue differentiation and morphogenesis.

CIPC Synthesis Process Optimization

As a documented key intermediate in the patented synthesis of the commercial herbicide CIPC [3], this compound is a critical reagent for industrial process chemists and agrochemical manufacturers. Its use is essential for research into optimizing the transesterification step, developing new catalysts, or conducting impurity profiling and quality control studies related to CIPC production.

Phenylcarbamate SAR Library Construction

This compound represents a core building block in the SAR landscape of phenylcarbamate herbicides [1]. Its synthesis and testing are fundamental for medicinal and agricultural chemists building focused libraries to explore the effects of ester group modification and phenyl ring substitution on a range of biological activities, from phytotoxicity to enzyme inhibition.

Application
Selection Property
Validation Focus
Herbicide mode-of-action control studies
Phytotoxicity-endpoint differentiation
Specificity confirmation against potent analogs
Plant cell differentiation probe
Divergent mode-of-action context
Carrot callus morphogenesis pathway interpretation
CIPC synthesis process optimization
Key synthetic intermediate identity
Transesterification step reproducibility
Phenylcarbamate SAR library construction
Core scaffold for ester/ring variation
Structure-activity relationship mapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


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